molecular formula C27H27N5O2S B2886231 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-84-8

5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2886231
CAS No.: 896293-84-8
M. Wt: 485.61
InChI Key: WVHHPOGBJOENMP-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a p-tolyl group, a furan ring, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the benzylpiperazine is reacted with a suitable electrophile.

    Addition of the p-Tolyl Group: The p-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the p-tolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolo-triazole core or the benzylpiperazine moiety, potentially yielding reduced or hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylpiperazine and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-19-9-11-21(12-10-19)23(31-15-13-30(14-16-31)18-20-6-3-2-4-7-20)24-26(33)32-27(35-24)28-25(29-32)22-8-5-17-34-22/h2-12,17,23,33H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHHPOGBJOENMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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